1-(4-Fluorophenyl)-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazine
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Overview
Description
- The 4-fluorophenyl group can be introduced via a halogenation reaction, where a fluorine atom is substituted onto a phenyl ring.
Attachment of the Pyrrolidine-1-sulfonyl Group:
- This step involves the sulfonylation of pyrrolidine, typically using sulfonyl chlorides under basic conditions.
Coupling Reactions:
- The final step involves coupling the substituted piperazine with the 4-(pyrrolidine-1-sulfonyl)benzoyl group, often using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazine typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Piperazine Core:
- Starting with piperazine, the core structure is often prepared through nucleophilic substitution reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, which may reduce sulfonyl groups to thiols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted aromatic compounds.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Serves as a model compound for studying reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Explored for its interactions with various enzymes and proteins.
Medicine:
- Potential applications in drug development, particularly in designing molecules with specific pharmacological properties.
- Studied for its potential therapeutic effects in treating certain diseases.
Industry:
- Utilized in the development of specialty chemicals and materials.
- Potential use in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazine involves its interaction with specific molecular targets. These targets may include:
Receptors: The compound may bind to specific receptors, altering their activity and leading to downstream effects.
Enzymes: It can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways.
Pathways: The compound may influence signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazine: Similar structure but with a chlorine atom instead of fluorine.
1-(4-Methylphenyl)-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazine: Contains a methyl group instead of a fluorine atom.
Uniqueness:
- The presence of the fluorine atom in 1-(4-Fluorophenyl)-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazine can significantly alter its chemical properties, such as electronegativity and reactivity, making it unique compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C21H24FN3O3S |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
InChI |
InChI=1S/C21H24FN3O3S/c22-18-5-7-19(8-6-18)23-13-15-24(16-14-23)21(26)17-3-9-20(10-4-17)29(27,28)25-11-1-2-12-25/h3-10H,1-2,11-16H2 |
InChI Key |
GGGUZWRLTQVFDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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